N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a thiazole ring. Thiazoles are a type of heterocyclic compound that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom . They are known to have various biological activities and are used in drug development .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The structure of thiazole is aromatic and has resonating structures .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions. They can act as ligands and form complexes with transition metals. They can also undergo reactions such as Stetter and benzoin condensation .Physical and Chemical Properties Analysis
Thiazoles are light-yellow liquids with an odor similar to pyridine. They have similar chemical and physical properties to pyridine and pyrimidine .Scientific Research Applications
Catalytic Applications and Synthesis Enhancements
The compound has shown promise in catalyzing coupling reactions, as highlighted by the work of Chen et al. (2023), who discovered that N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) is an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, outperforming previously reported ligands. This suggests potential applications in the synthesis of internal alkynes, indicating the utility of similar compounds in facilitating complex chemical reactions through enhanced catalytic activity (Chen et al., 2023).
Advanced Material Development
Compounds related to "N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)oxalamide" are being explored for their unique physical and chemical properties, which can be leveraged in the development of novel materials. For instance, the synthesis and investigation of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives have revealed interesting optoelectronic properties, potentially useful for creating molecular wires and other advanced electronic materials (Wang et al., 2006).
Contributions to Organic Chemistry and Drug Design
The chemical structure and reactivity of related compounds have profound implications in organic chemistry and drug design. The synthesis of various heterocyclic compounds, including thiazoles and oxalamides, from structurally similar precursors, demonstrates the versatility of these compounds in synthesizing biologically active molecules. This versatility underscores their potential in medicinal chemistry, especially in the synthesis of compounds with antimicrobial activities (Fadda et al., 2014).
Exploring Fluorescence and Photophysical Properties
Research into triphenylamine–benzothiazole derivatives has shown temperature-controlled fluorescence switching, a property that could be exploited in the development of temperature sensors and fluorescence-based devices. This research illustrates the potential of structurally related compounds to contribute to the fields of photophysics and material science, providing insights into the design of smart materials capable of responding to environmental changes (Kundu et al., 2019).
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Thiazoles are known to have various biological activities, including anticancer, antiviral, antibacterial, anti-prion, psychotropic, anti-allergic, anti-hypertensive, anti-inflammatory, antifungal, antitubercular, anti-HIV, pesticidal, antiprotozoal, antipyretic, antioxidative, and analgesic activities .
Future Directions
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c1-13-4-3-5-14(2)18(13)28-20(30)19(29)26-11-10-17-12-31-21(27-17)15-6-8-16(9-7-15)22(23,24)25/h3-9,12H,10-11H2,1-2H3,(H,26,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLJKSLWNJBKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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